Ethyl dithioacetate
Overview
Description
Ethyl dithioacetate is an organic compound with the molecular formula CH₃CSSCH₂CH₃. It is classified as an alkyl dithioester and is known for its distinctive sulfur-containing structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Ethyl dithioacetate is an alkyl dithioester The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of this compound involves its reaction with other compounds. For instance, it reacts with 5,6-diamino-1,3-dimethyluracil to yield the purine derivative
Biochemical Pathways
It is known that this compound may be used in the preparation of n-thioacetylamino acids , suggesting a role in the modification of amino acids and potentially influencing protein synthesis or function.
Result of Action
It is known that this compound can react with certain compounds to yield derivatives
Biochemical Analysis
Biochemical Properties
Ethyl dithioacetate is known to interact with various biomolecules. It reacts with 5,6-diamino-1,3-dimethyluracil to yield the purine derivative . This interaction suggests that this compound may play a role in nucleotide metabolism.
Cellular Effects
Given its reactivity with biomolecules such as 5,6-diamino-1,3-dimethyluracil , it is plausible that this compound could influence cellular processes such as gene expression and cellular metabolism.
Molecular Mechanism
It is known to react with 5,6-diamino-1,3-dimethyluracil to form a purine derivative , suggesting that it may interact with enzymes involved in nucleotide metabolism.
Metabolic Pathways
Its reaction with 5,6-diamino-1,3-dimethyluracil suggests a potential role in nucleotide metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl dithioacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with carbon disulfide in the presence of a base, such as sodium ethoxide. The reaction proceeds as follows:
CH3COOCH2CH3+CS2+NaOEt→CH3CSSCH2CH3+NaOAc
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl dithioacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted dithioacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl dithioacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of thioesters and other sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms and protein modifications involving sulfur groups.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting sulfur-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl thioacetate: Similar structure but with one sulfur atom instead of two.
Methyl dithioacetate: Similar structure but with a methyl group instead of an ethyl group.
Dimethyl trithiocarbonate: Contains three sulfur atoms and two methyl groups.
Uniqueness
This compound is unique due to its specific combination of an ethyl group and two sulfur atoms. This structure imparts distinct chemical properties, such as its reactivity in forming thioesters and its ability to participate in sulfur transfer reactions. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Properties
IUPAC Name |
ethyl ethanedithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-3-6-4(2)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOPWUJJPSTRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236049 | |
Record name | Ethyl dithioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870-73-5 | |
Record name | Ethyl ethane(dithioate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl dithioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dithioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dithioacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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